6-methyl-1,2,3,4-tetrahydroquinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic organic compound that belongs to the quinoxaline family This compound is characterized by a quinoxaline core structure with a methyl group at the 6th position and a tetrahydro configuration, which means it has four additional hydrogen atoms compared to the aromatic quinoxaline
Mechanism of Action
Target of Action
It’s worth noting that tetrahydroquinoxaline analogs, which include 6-methyl-1,2,3,4-tetrahydroquinoxalin-2-one, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that tetrahydroquinoxaline has two lone pairs of electrons, which are readily transferred from the tetrahydroquinoxaline to the excited state of the fluorophore . This suggests that the compound may interact with its targets through electron transfer, affecting the targets’ function and leading to changes at the cellular level.
Biochemical Pathways
Tetrahydroquinoxaline analogs have been shown to exert diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound is used as a pharmaceutical intermediate , suggesting that it may have suitable ADME properties for drug development.
Result of Action
Given that tetrahydroquinoxaline analogs have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , it’s likely that the compound has significant effects at the molecular and cellular levels.
Action Environment
It’s known that the compound is stable under recommended storage conditions , suggesting that it may be relatively stable under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is stable under recommended storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 1,2-diaminobenzene with a suitable diketone, such as 2-oxopropanal, under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the desired quinoxalinone.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated quinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl group or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoxaline derivatives with various functional groups.
Reduction: Fully saturated quinoxaline derivatives.
Substitution: Halogenated quinoxaline derivatives.
Scientific Research Applications
6-Methyl-1,2,3,4-tetrahydroquinoxalin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one
- 6-Methyl-1,2,3,4-tetrahydroquinoline
- 1,2,3,4-Tetrahydroisoquinoline
Uniqueness
6-Methyl-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its specific substitution pattern and tetrahydro configuration, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry.
Properties
CAS No. |
854583-97-4 |
---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.